molecular formula C5H12N2O B2392964 2-amino-N-ethyl-N-methylacetamide CAS No. 71034-44-1

2-amino-N-ethyl-N-methylacetamide

Cat. No.: B2392964
CAS No.: 71034-44-1
M. Wt: 116.164
InChI Key: WBMJXASBKMWZQP-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-methylacetamide is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is characterized by the presence of an amino group, an ethyl group, and a methyl group attached to an acetamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-methylacetamide typically involves the reaction of ethylamine and methylamine with acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N-ethyl-N-methylacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-ethyl-N-methylacetamide is unique due to its specific combination of an ethyl and a methyl group attached to the acetamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-N-ethyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7(2)5(8)4-6/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMJXASBKMWZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71034-44-1
Record name 2-amino-N-ethyl-N-methylacetamide
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